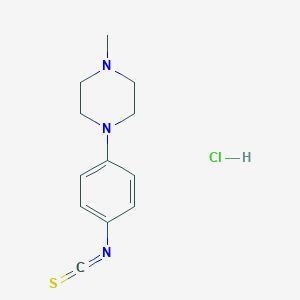![molecular formula C9H12O3 B13502041 Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is part of the 7-oxanorbornane family, which is known for its diverse biological activities and applications in various fields.
準備方法
The synthesis of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a six-membered ring. For this compound, the reaction between 2-methylfuran and methyl-3-bromo-propiolate is highly regioselective and efficient . Industrial production methods often involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, which can then be transformed into the desired product through various chemical reactions .
化学反応の分析
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids.
科学的研究の応用
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
作用機序
The mechanism of action of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its biological effects .
類似化合物との比較
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ester functional group.
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate: This compound has additional methyl groups, which can influence its reactivity and biological activity.
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: This derivative has a different substitution pattern, affecting its chemical properties and applications.
This compound stands out due to its unique combination of a bicyclic structure and an ester functional group, making it a versatile compound for various applications.
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)9-4-2-6(3-5-9)7(9)10/h6H,2-5H2,1H3 |
InChIキー |
LPZJNXYNKCCAHM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCC(C1=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


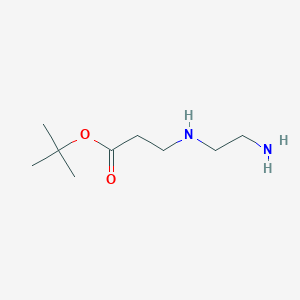




![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
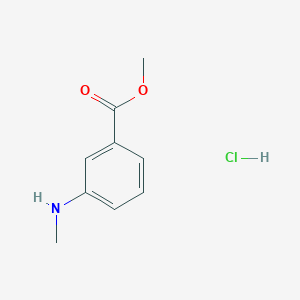
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
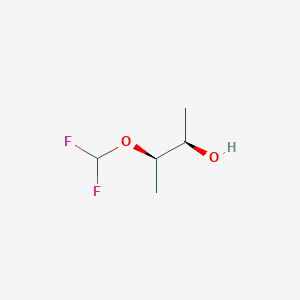
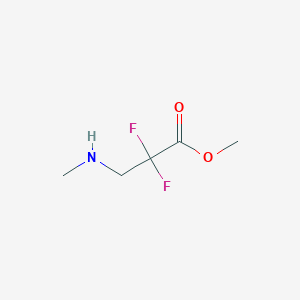
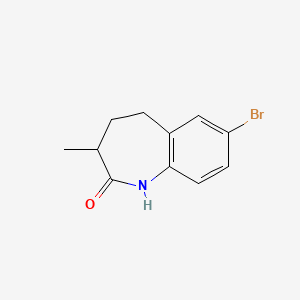
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
